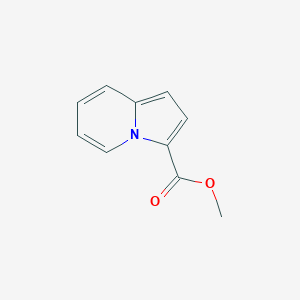amine](/img/structure/B12127626.png)
[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propylamine is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a 4-methylpentan-2-yl amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Introduction of the 4-Methylpentan-2-yl Amine Group: The final step involves the nucleophilic substitution of the bromine atom in 3-(1H-imidazol-1-yl)propane with 4-methylpentan-2-amine under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(1H-Imidazol-1-yl)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the imine or oxide back to the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of imine or oxide derivatives.
Reduction: Regeneration of the primary amine.
Substitution: Introduction of alkyl or acyl groups on the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(1H-Imidazol-1-yl)propylamine serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s imidazole ring is structurally similar to histidine, an essential amino acid, making it a useful tool in biochemical studies. It can be used to probe enzyme mechanisms and study protein-ligand interactions.
Medicine
Due to its structural similarity to biologically active molecules, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, the compound can be used as a corrosion inhibitor, stabilizer, or intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can mimic natural substrates or inhibitors, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific structural features, combining an imidazole ring with a branched alkyl amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-11(2)9-12(3)14-5-4-7-15-8-6-13-10-15/h6,8,10-12,14H,4-5,7,9H2,1-3H3 |
InChI-Schlüssel |
JYQMRSMEZURZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)


![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)
![(2E,5E)-2-[(2-ethoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12127585.png)

![2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-](/img/structure/B12127598.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide](/img/structure/B12127610.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127612.png)
